1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:
Pyrazole formation: Hydrazine derivatives and β-diketones.
Thiazole formation: Thioamides and α-haloketones.
Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like KMnO₄ or CrO₃.
Reduction: Use of reducing agents like NaBH₄ or LiAlH₄.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the carbonyl group may yield corresponding alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: can be compared with other heterocyclic compounds featuring pyrazole, thiazole, and piperidine rings.
Similar compounds: this compound, this compound, and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-methyl-5-phenylpyrazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-24-17(13-16(23-24)14-5-3-2-4-6-14)19(27)25-10-7-15(8-11-25)18(26)22-20-21-9-12-28-20/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHFRZQBGAUBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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